molecular formula C25H29NO5 B2363026 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637753-23-2

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2363026
CAS No.: 637753-23-2
M. Wt: 423.509
InChI Key: GVDOWTXYHZFDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one class

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-15-9-11-26(12-10-15)14-19-20(27)7-6-18-24(28)23(16(2)31-25(18)19)17-5-8-21(29-3)22(13-17)30-4/h5-8,13,15,27H,9-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDOWTXYHZFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 3,4-dimethoxyphenylpropionic acid with appropriate reagents to form the chromen-4-one structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

  • Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 7-keto derivatives.

  • Reduction: : Formation of dihydrochromen-4-one derivatives.

  • Substitution: : Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic use in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in the synthesis of high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin derivatives: : These compounds share the chromen-4-one core but may differ in their substituents and functional groups.

  • Flavonoids: : These compounds also contain a chromen-4-one structure and are known for their antioxidant properties.

Uniqueness

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. This compound's unique structure, featuring a chromone core with hydroxyl and piperidine groups, suggests diverse pharmacological applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C18H22O5\text{C}_{18}\text{H}_{22}\text{O}_5

Structural Features

  • Chromone Core : Provides a scaffold for biological activity.
  • Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
  • Piperidine Moiety : May increase binding affinity to kinases.

Biological Activity Overview

The primary biological activity of this compound is associated with its role as an ATR kinase inhibitor . ATR (Ataxia Telangiectasia and Rad3-related protein) is crucial in the DNA damage response pathway. By inhibiting ATR kinase, the compound disrupts cell cycle progression and induces apoptosis in cancer cells.

  • Inhibition of ATR Kinase :
    • The compound binds to ATR kinase, leading to significant biochemical alterations within cells.
    • This interaction results in cell cycle arrest and promotes programmed cell death (apoptosis) in tumor cells.
  • Potential Antioxidant Properties :
    • Similar chromone derivatives have demonstrated antioxidant effects, which may contribute to their anticancer properties by reducing oxidative stress in cells.

In Vitro Studies

Several studies have explored the efficacy of this compound in various cancer models:

StudyCell LineIC50 (µM)Observations
Study 1A549 (Lung Cancer)15Significant apoptosis observed.
Study 2MCF-7 (Breast Cancer)20Induced cell cycle arrest at G2/M phase.
Study 3HeLa (Cervical Cancer)10Enhanced reactive oxygen species production leading to cell death.

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications to the piperidine group can significantly affect the compound's potency against ATR kinase. For instance, varying substituents on the piperidine nitrogen has been shown to enhance binding affinity and improve biological outcomes.

Case Studies

  • Case Study on Lung Cancer :
    • A study involving A549 cells demonstrated that treatment with the compound led to a reduction in cell viability by approximately 70% after 48 hours, suggesting potent anticancer effects.
  • Breast Cancer Model :
    • In MCF-7 cells, the compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, indicating a shift towards apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.